1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one

Description

Molecular Architecture and Stereochemical Considerations

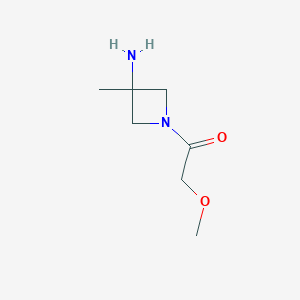

The molecular structure of 1-(3-amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one is defined by its molecular formula C₇H₁₄N₂O₂ and molecular weight of 158.20 daltons. The compound features a substituted azetidine ring system where the nitrogen atom at position 1 is connected to a methoxyacetyl group, while the carbon at position 3 bears both amino and methyl substituents. This specific substitution pattern creates a quaternary carbon center at the 3-position of the azetidine ring, which significantly influences the overall molecular geometry and electronic properties. The Chemical Abstracts Service registry number 1487332-80-8 uniquely identifies this compound in chemical databases, while its International Union of Pure and Applied Chemistry name is designated as 1-(methoxyacetyl)-3-methyl-3-azetidinylamine.

The stereochemical analysis reveals that the compound possesses a chiral center at the quaternary carbon, although the specific stereochemical configuration requires detailed examination through advanced spectroscopic techniques. The Simplified Molecular Input Line Entry System representation CC1(CN(C1)C(=O)COC)N accurately describes the connectivity pattern, showing the methyl and amino groups attached to the same carbon atom of the azetidine ring. The presence of the quaternary carbon center introduces significant steric constraints that influence the compound's conformational behavior and reactivity patterns. Research on similar azetidine derivatives indicates that such substitution patterns can lead to unique conformational preferences and enhanced stability compared to unsubstituted azetidine rings.

The electronic structure analysis demonstrates that the nitrogen atoms in the molecule exhibit different electronic environments, with the ring nitrogen participating in amide resonance with the carbonyl group of the methoxyacetyl substituent. This electronic delocalization affects the overall charge distribution and influences the compound's chemical behavior. The International Chemical Identifier key BJECXMPDIKQEII-UHFFFAOYSA-N provides a unique fingerprint for database searches and structural comparisons. The molecular architecture also incorporates hydrogen bonding capabilities through both the amino group and the methoxy oxygen, creating potential sites for intermolecular interactions that may influence crystal packing and solution behavior.

Properties

IUPAC Name |

1-(3-amino-3-methylazetidin-1-yl)-2-methoxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-7(8)4-9(5-7)6(10)3-11-2/h3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJECXMPDIKQEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(=O)COC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : Approximately 158.2 g/mol

- Structural Features :

- Contains an azetidine ring, which enhances its reactivity.

- The amino group may facilitate interactions with biological targets.

- The methoxy group increases solubility, making it suitable for pharmaceutical formulations.

Medicinal Chemistry

The compound has been explored for its potential biological activities, including:

- Antimicrobial Activity : Similar azetidine derivatives have shown efficacy against various pathogens, suggesting that this compound may possess similar properties.

- Enzyme Inhibition : Preliminary studies indicate potential interactions with specific enzymes, which may be relevant for drug design targeting metabolic pathways or disease processes.

Organic Synthesis

1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one serves as a versatile building block in organic synthesis. Its functional groups allow for:

- Synthesis of Complex Molecules : The compound can be used to create more complex structures with potential therapeutic effects.

- Reference Standard in Analytical Techniques : It can be utilized in chromatography and spectroscopy to identify unknown compounds due to its distinct chemical properties.

Case Studies and Comparative Analysis

Research has highlighted the unique aspects of 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one compared to structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Boc-3-(aminomethyl)-3-methylazetidine | Contains a Boc protecting group | Enhanced stability and solubility |

| 3-(Aminomethyl)-1-ethyl-3-methylazetidine | Ethyl substitution at position 1 | Potentially different biological activity |

| 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one | Methoxy group addition | Alters polarity and solubility characteristics |

This table illustrates how the presence of different substituents influences pharmacological profiles and applications in research.

Potential Future Directions

Further studies are necessary to fully elucidate the biological mechanisms of action associated with 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one. Key areas for future research include:

- In Vivo Studies : Evaluating the compound's efficacy and safety in animal models.

- Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations:

Structural Variations: Heterocyclic Core: The azetidine ring in the target compound contrasts with piperazine (6-membered) or furan (5-membered oxygen-containing) rings in analogs. Smaller rings like azetidine may confer higher strain and reactivity .

Pharmacological Potential: Piperazine derivatives (e.g., ) exhibit antioxidant and CNS activity due to their ability to cross the blood-brain barrier. The target compound’s azetidine ring may offer similar advantages with reduced metabolic instability . Unlike 1-(4-hydroxyphenyl)-2-methoxyethanone (), which lacks nitrogen, the amino group in the target compound could enable metal coordination or enzyme targeting .

Synthetic Accessibility: Methoxyketones (e.g., ) are typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. The azetidine ring’s synthesis () often involves cyclization of amino alcohols or halides.

Safety Profiles :

- The hydrochloride salt of a related azetidine () carries warnings for skin/eye irritation (H315, H319), suggesting similar hazards for the target compound. Piperazine derivatives () have more extensive safety data, including GHS-compliant handling guidelines.

Preparation Methods

Azetidine Ring Functionalization and Amino Group Introduction

A key step in the synthesis is the functionalization of the azetidine ring at the 3-position with amino and methyl groups. This can be achieved by:

- Starting from 3-hydroxyazetidine derivatives, which are converted into good leaving groups such as mesylates or bromides.

- Nucleophilic substitution with amines or ammonia to introduce the amino group.

- Methylation at the 3-position through alkylation reactions.

For example, the preparation of 3-methanesulfonyloxy-azetidine-1-carboxylic acid tert-butyl ester involves mesylation of 1-BOC-3-hydroxyazetidine using methanesulfonyl chloride in dichloromethane at 0 °C to room temperature, followed by nucleophilic substitution to introduce the amino group.

Acylation with Methoxyacetyl Group

The next critical step is the acylation of the azetidine nitrogen with a methoxyacetyl moiety. This is typically performed by reacting the azetidine derivative with 2-bromoethyl methyl ether or related methoxyacetyl halides under basic conditions such as cesium carbonate or sodium hydride in solvents like acetonitrile or dimethylformamide (DMF).

A representative procedure includes:

Cyclization and Final Assembly

The final assembly involves coupling the functionalized azetidine ring with the methoxyacetyl group, often achieved by heating the reaction mixture to 95 °C for several hours in DMF, followed by purification via silica gel chromatography.

Reaction Conditions and Yields

Research Findings and Analysis

- The use of sodium hydride (NaH) as a base in DMF at low temperatures (0 °C to room temperature) facilitates the deprotonation and nucleophilic substitution steps with high efficiency and good yields (~86%).

- Cesium carbonate (Cs2CO3) in acetonitrile at elevated temperatures (90 °C) offers an alternative base/solvent system for the alkylation with 2-bromoethyl methyl ether, yielding about 60% product after overnight reaction.

- The mesylation step to convert hydroxyazetidine to a good leaving group is critical for subsequent nucleophilic substitution and is typically performed under mild conditions to avoid decomposition.

- Purification is generally achieved by flash chromatography on silica gel using gradients of dichloromethane and tert-butyl methyl ether or ethyl acetate mixtures.

These methods are supported by patent literature and synthetic protocols reported in chemical databases and supplier product descriptions.

Summary Table of Key Preparation Steps

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one, and what key reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including:

- Azetidine ring formation : Cyclization of precursors like β-amino alcohols or halides under basic conditions (e.g., K₂CO₃ in dichloroethane) .

- Functional group protection : Temporary protection of the amino group (e.g., using Boc or Fmoc groups) to prevent side reactions during subsequent steps .

- Methoxyethyl ketone introduction : Coupling via nucleophilic substitution or condensation reactions, often catalyzed by Lewis acids .

Q. Key reaction conditions :

- Solvent choice : Polar aprotic solvents (e.g., DCE) enhance reaction efficiency .

- Temperature control : Reflux conditions (e.g., 80–100°C) improve ring closure kinetics .

- Catalysts : Alkali bases (e.g., K₂CO₃) or reducing agents (e.g., NaBH₄) optimize intermediate stability .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Identifies methoxy (-OCH₃), azetidine ring protons, and ketone carbonyl signals. Discrepancies in splitting patterns may indicate stereochemical complexity .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals from the azetidine and methoxyethyl groups .

- Mass Spectrometry (MS) :

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks, critical for validating azetidine ring geometry .

- HPLC : Assesses purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions often arise from:

- Dynamic equilibria : Tautomerism in the azetidine ring or keto-enol shifts. Use variable-temperature NMR to stabilize conformers .

- Crystallographic vs. solution-state data : Compare X-ray structures (rigid lattice) with NMR data (flexible solution) to identify conformational flexibility .

- Computational validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts and optimize geometries, cross-referencing experimental data .

Example : A discrepancy in carbonyl peak position (¹³C NMR) could indicate solvent-dependent polarization effects, resolved by repeating experiments in deuterated DMSO .

Q. What reaction mechanisms govern the compound’s interaction with biological targets, and how can this guide derivative design?

- Mechanistic insights :

- The methoxyethyl ketone group acts as a hydrogen-bond acceptor, interacting with enzyme active sites (e.g., kinases or proteases) .

- The azetidine ring’s strained geometry enhances binding affinity by inducing conformational strain in targets .

- Derivative design strategies :

Methodological framework : Link modifications to a receptor’s pharmacophore model, using molecular docking (e.g., AutoDock) and free-energy perturbation (FEP) simulations .

Q. How can researchers optimize reaction yields when synthesizing derivatives with bulky substituents?

- Steric hindrance mitigation :

- Use bulky base catalysts (e.g., DBU) to deprotonate hindered intermediates .

- Employ microwave-assisted synthesis to reduce reaction time and side products .

- Solvent optimization : Switch to low-polarity solvents (e.g., toluene) to favor SN1 pathways over SN2 in sterically crowded systems .

- Protection/deprotection : Temporarily mask reactive groups (e.g., silyl ethers for hydroxyls) to prevent undesired cross-reactions .

Q. What analytical strategies address purity challenges in final products?

- Multi-modal chromatography : Combine HPLC (for polar impurities) with GC-MS (for volatile byproducts) .

- Thermogravimetric Analysis (TGA) : Detects residual solvents or degradation products above 150°C .

- Elemental analysis : Validates stoichiometry (e.g., C, H, N content) to confirm synthetic accuracy .

Data Contradiction and Theoretical Framework Questions

Q. How should researchers interpret conflicting bioactivity data across different assay platforms?

- Assay-specific variables :

- pH sensitivity : The compound’s amine group may protonate in acidic assays, altering binding kinetics. Compare results at physiological pH (7.4) vs. assay conditions .

- Membrane permeability : Use parallel artificial membrane permeability assays (PAMPA) to distinguish intrinsic activity from transport limitations .

- Statistical reconciliation : Apply Bland-Altman analysis to quantify systematic biases between assays .

Q. What theoretical frameworks underpin the design of enantiomerically pure analogs?

- Chiral pool synthesis : Start with enantiopure azetidine precursors (e.g., L-proline derivatives) to control stereochemistry .

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions to induce enantioselectivity .

- Conceptual alignment : Link synthetic routes to the Cahn-Ingold-Prelog priority rules for absolute configuration assignment .

Q. Table 1: Key Physicochemical Properties (Hypothetical)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.